molecular formula C10H10F2N2O B13037845 4-(1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile

4-(1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile

Cat. No.: B13037845
M. Wt: 212.20 g/mol
InChI Key: ZFDXIHZTLYDAOQ-UHFFFAOYSA-N
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Description

4-(1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile is an organic compound that belongs to the class of aromatic nitriles. This compound is characterized by the presence of an amino group, a hydroxyl group, and two fluorine atoms attached to a benzene ring, along with a nitrile group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile typically involves the reaction of 2,6-difluorobenzonitrile with an appropriate amino alcohol under controlled conditions. One common method involves the use of 1-amino-2-propanol as the starting material. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(1-Amino-2-oxopropyl)-2,6-difluorobenzenecarbonitrile.

    Reduction: Formation of 4-(1-Amino-2-hydroxypropyl)-2,6-difluorobenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and binding affinity. The nitrile group can participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Amino-2-hydroxypropyl)-2-fluorobenzenecarbonitrile
  • 4-(1-Amino-2-hydroxypropyl)-3-fluorobenzenecarbonitrile
  • 4-(1-Amino-2-hydroxypropyl)-2,6-dichlorobenzenecarbonitrile

Uniqueness

4-(1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and physical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10F2N2O

Molecular Weight

212.20 g/mol

IUPAC Name

4-(1-amino-2-hydroxypropyl)-2,6-difluorobenzonitrile

InChI

InChI=1S/C10H10F2N2O/c1-5(15)10(14)6-2-8(11)7(4-13)9(12)3-6/h2-3,5,10,15H,14H2,1H3

InChI Key

ZFDXIHZTLYDAOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=C(C(=C1)F)C#N)F)N)O

Origin of Product

United States

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